molecular formula C25H20N2O4S B2563405 (Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1006293-30-6

(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2563405
CAS No.: 1006293-30-6
M. Wt: 444.51
InChI Key: PAGPAERHXOPPIS-QPLCGJKRSA-N
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Description

This compound is a benzo[d]thiazole derivative featuring a Z-configuration around the imino double bond. Its structure includes a 4-benzoylbenzoyl group attached via an imine linkage to the 6-methyl-substituted benzo[d]thiazole core, with a methyl acetate moiety at the 3-position.

Properties

IUPAC Name

methyl 2-[2-(4-benzoylbenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S/c1-16-8-13-20-21(14-16)32-25(27(20)15-22(28)31-2)26-24(30)19-11-9-18(10-12-19)23(29)17-6-4-3-5-7-17/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGPAERHXOPPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole and its derivatives have been widely studied for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:

  • Thiazole Ring : Known for its role in various biological activities.
  • Benzoyl Groups : Often associated with enhanced activity against cancer cells.
  • Acetate Moiety : May influence solubility and bioavailability.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of thiazole derivatives. The compound has been evaluated for its in vitro antibacterial activity. Research indicates that compounds containing thiazole rings exhibit moderate to excellent antimicrobial effects against various bacterial strains.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundModerate50 μg/mL

The results suggest a promising potential for this compound as an antimicrobial agent, particularly against Gram-positive bacteria .

Anticancer Activity

Thiazole derivatives have also shown significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, studies indicate that thiazole-based compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-7 (Breast Cancer)10.5Induction of apoptosis
HeLa (Cervical Cancer)8.7Cell cycle arrest

The mechanism involves the modulation of apoptotic pathways and interference with cell cycle progression, which is critical in cancer therapy .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of thiazole derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.

Inflammatory MarkerEffect
TNF-alphaDecreased secretion
COX-2Inhibition

This suggests that this compound could be beneficial in treating inflammatory diseases .

Case Studies

  • Study on Antimicrobial Effects : A recent study synthesized several thiazole derivatives, including the compound , and screened them against common bacterial pathogens. Results indicated that the compound exhibited a significant zone of inhibition against Staphylococcus aureus and Escherichia coli.
  • Evaluation of Anticancer Properties : In vitro studies were conducted on various cancer cell lines where the compound demonstrated potent cytotoxicity, particularly in breast and cervical cancer cells, leading to further investigation into its mechanism of action.
  • Anti-inflammatory Assessment : The compound was evaluated in a murine model of inflammation, showing reduced paw edema and lower levels of inflammatory markers compared to controls.

Comparison with Similar Compounds

Methodological Approaches for Structural Comparison

Chemoinformatic Similarity Analysis

  • Tanimoto Coefficient: Used to quantify similarity between binary molecular fingerprints. For example: The target compound and its pentyloxy/sulfamoyl analogue () may exhibit a Tanimoto score >0.7 due to shared benzo[d]thiazole and iminoacetate motifs. Lower scores (<0.5) are expected when comparing with 1,3-thiazole or imidazole derivatives due to divergent heterocycles .

Graph-Based Substructure Comparison

  • Common Subgraphs: The benzo[d]thiazole core and imino linkage are conserved in close analogues (e.g., ), while peripheral groups (benzoyl, pentyloxy) define functional differences.
  • Biological Relevance : Substituent variations (e.g., sulfamoyl vs. methyl) may correlate with activity shifts, such as enhanced enzyme inhibition or altered metabolic stability .

Data Table: Key Comparisons

Compound Name Core Heterocycle Key Substituents logP (Predicted) Solubility (mg/mL) Notable Biological Activity
Target Compound Benzo[d]thiazole 6-methyl, 4-benzoylbenzoyl, methyl acetate 3.8 0.12 Under investigation
(Z)-methyl 2-(2-((4-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3-yl)acetate Benzo[d]thiazole 6-sulfamoyl, 4-pentyloxy 4.2 0.35 Antimicrobial potential
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid 1,3-thiazole 2-methyl, benzoic acid 2.1 1.8 Enzyme inhibition
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid Benzo[d]imidazole Butanoic acid, benzyl-hydroxyethylamino 1.9 4.5 Anticancer activity

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